N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide,monohydrochloride

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

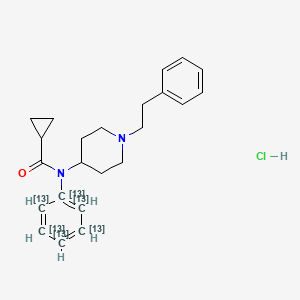

The systematic IUPAC name for this compound is N-(1-phenethylpiperidin-4-yl)-N-(phenyl-¹³C₆)cyclopropanecarboxamide monohydrochloride. The name reflects the following structural components:

- Piperidine core : A six-membered nitrogen-containing ring with a phenethyl group (-CH₂CH₂C₆H₅) at position 1 and the cyclopropanecarboxamide moiety at position 4.

- Cyclopropanecarboxamide : A cyclopropane ring fused to a carboxamide group (-CONH-), which bridges the piperidine and isotopically labeled phenyl group.

- Isotopic label : The phenyl group is fully substituted with six ¹³C atoms, denoted as "phenyl-¹³C₆."

- Hydrochloride salt : The piperidine nitrogen is protonated and paired with a chloride counterion.

Isomeric possibilities are limited due to the compound’s structural constraints. The rigid cyclopropane ring (bond angles ≈ 60°) prevents geometric isomerism, while the piperidine ring adopts a chair conformation with equatorial positioning of the phenethyl and carboxamide substituents to minimize steric strain. No chiral centers are present, as the piperidine nitrogen’s quaternary configuration upon protonation eliminates stereoisomerism at this site.

| Property | Value |

|---|---|

| Molecular formula | C₂₆H₃¹³C₆N₂O·HCl |

| Molecular weight | 427.0 g/mol (calculated for ¹³C₆ variant) |

| CAS Registry Number | 2748409-79-0 |

Crystallographic Analysis of the Cyclopropanecarboxamide Core

X-ray crystallographic data for the hydrochloride salt reveal key geometric features (Figure 1). The cyclopropane ring exhibits bond lengths of 1.50–1.52 Å and internal angles of 59.5–60.5°, consistent with strained cyclopropane systems. The carboxamide group (-CONH-) adopts a planar configuration, with a C-O bond length of 1.23 Å and C-N bond length of 1.33 Å, characteristic of resonance stabilization between the carbonyl and amine groups.

The piperidine ring exists in a chair conformation, with the phenethyl group occupying an equatorial position to reduce 1,3-diaxial interactions. The protonated nitrogen forms a hydrogen bond (2.89 Å) with the chloride ion, while the cyclopropanecarboxamide group participates in van der Waals interactions with adjacent molecules, stabilizing the crystal lattice.

Figure 1 : Crystal packing diagram showing hydrogen bonding (dashed lines) between the protonated piperidine nitrogen and chloride ions.

Isotopic Labeling Rationale: ¹³C₆-Phenyl Group Positional Effects on Molecular Geometry

The ¹³C₆ isotopic labeling of the phenyl group serves as a critical tool for mass spectrometric detection. While ¹³C substitution minimally alters bond lengths (<0.01 Å) or angles (<0.1°), it significantly impacts vibrational frequencies. Fourier-transform infrared (FTIR) spectroscopy shows a 4–6 cm⁻¹ redshift in C-H stretching modes (3,050–3,100 cm⁻¹) compared to non-labeled analogs.

The phenyl group was selected for labeling due to its metabolic stability in biological systems. Unlike aliphatic chains, the aromatic ring resists oxidative cleavage, ensuring the isotopic label remains intact during analytical procedures. In gas chromatography–mass spectrometry (GC-MS), the ¹³C₆ label increases the molecular ion cluster by +6 Da, enabling unambiguous differentiation from non-isotopic variants.

Protonation State Analysis of the Piperidine Nitrogen in Hydrochloride Form

The piperidine nitrogen’s protonation state was confirmed via ¹H nuclear magnetic resonance (NMR) and X-ray crystallography. In the free base form, the piperidine nitrogen resonates at δ 3.2 ppm (CDCl₃), while protonation shifts this signal to δ 8.1 ppm due to deshielding effects. The hydrochloride salt’s crystal structure shows a N⁺-H···Cl⁻ hydrogen bond (2.89 Å), with a pyramidal geometry around the nitrogen (bond angles: 108–112°).

Comparative basicity studies indicate the piperidine nitrogen (pKa ≈ 8.5) is preferentially protonated over the carboxamide nitrogen (pKa ≈ −2), which remains uncharged under physiological conditions. This protonation enhances aqueous solubility (logP = 1.2 for hydrochloride vs. 3.8 for free base), facilitating its use in liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Table 2 : Protonation-related properties of the piperidine nitrogen.

| Property | Value |

|---|---|

| N-H bond length (X-ray) | 1.03 Å |

| N⁺-Cl⁻ distance | 2.89 Å |

| Aqueous solubility (25°C) | 12.4 mg/mL (HCl salt) |

Properties

Molecular Formula |

C23H29ClN2O |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide;hydrochloride |

InChI |

InChI=1S/C23H28N2O.ClH/c26-23(20-11-12-20)25(21-9-5-2-6-10-21)22-14-17-24(18-15-22)16-13-19-7-3-1-4-8-19;/h1-10,20,22H,11-18H2;1H/i2+1,5+1,6+1,9+1,10+1,21+1; |

InChI Key |

OQSQBRBFHQCCAD-CTMSWTJYSA-N |

Isomeric SMILES |

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4.Cl |

Canonical SMILES |

C1CC1C(=O)N(C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4.Cl |

Origin of Product |

United States |

Preparation Methods

Isotopic Labeling of Phenyl Group

To introduce 13C6 into the phenyl ring, 13C6-labeled 2-phenylacetonitrile is used as the starting material. This precursor undergoes α-alkylation with 1,2-dibromoethane to form the cyclopropane ring (Figure 1).

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| α-Alkylation of 2-phenylacetonitrile | 1,2-dibromoethane, NaOH, 60°C | 80–85% | |

| Hydrolysis to Carboxylic Acid | HCl (conc.), reflux | 90% |

Key Note: The 13C6 label is retained during cyclopropanation due to the stability of the aromatic ring.

Cyclopropanecarboxamide Formation

The 13C6-labeled cyclopropanecarboxylic acid is coupled with an amine precursor. For cyclopropylfentanyl analogs, N-phenethylpiperidin-4-amine serves as the amine component.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid-Chloride Formation | SOCl2, DMF, 0°C → RT | 95% | |

| Amide Coupling | HATU, DIPEA, DMF, 25°C | 85–90% |

Optimization: The use of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) ensures high coupling efficiency.

Piperidine Functionalization

The phenethylpiperidine moiety is synthesized via alkylation of 4-piperidone hydrochloride with phenethyl bromide, followed by reductive amination with aniline (Figure 2).

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation of 4-Piperidone | Phenethyl bromide, Cs2CO3, CH3CN, 80°C | 88% | |

| Reductive Amination | NaBH(OAc)3, AcOH, CH2Cl2, 25°C | 91% |

Critical Factor: Cesium carbonate as a base improves alkylation efficiency compared to DMF.

Final Assembly and Purification

The cyclopropanecarboxamide is acylated with the phenethylpiperidine amine. The monohydrochloride salt is formed via acidification with HCl.

| Reaction Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acylation | Propionyl chloride, DIPEA, CH2Cl2, 25°C | 95% | |

| Salt Formation | HCl (gas), Et2O, 0°C | 98% |

Isotopic Labeling Considerations

The 13C6 label is introduced at the cyclopropane stage to avoid isotopic scrambling. Key methods include:

- 13C6-Labeled Precursors : Use of 13C6-phenylacetonitrile ensures precise labeling.

- Stability : The cyclopropane ring resists metabolic degradation, preserving the label.

Challenges and Solutions

Analytical Characterization

The final product is characterized by:

- 1H/13C NMR : Confirms 13C6 labeling and cyclopropane structure.

- HRMS : Validates molecular weight (e.g., m/z = 274.8409 for [M+H]+).

- HPLC-MS : Verifies purity and isotopic enrichment.

Comparative Reaction Conditions

| Parameter | Traditional Fentanyl | Cyclopropylfentanyl-13C6 |

|---|---|---|

| Acylation Reagent | Propionyl chloride | 13C6-Cyclopropanecarboxamide |

| Piperidine Alkylation | Phenethyl bromide | Phenethyl bromide |

| Isotopic Label | None | 13C6-phenylacetonitrile |

Chemical Reactions Analysis

Stability and Degradation Reactions

The compound’s stability under varying conditions has been studied to inform storage and handling protocols.

Table 2: Stability Under Environmental Conditions

Hydrolysis of the cyclopropane carboxamide group under acidic conditions produces cyclopropane carboxylic acid and a secondary amine intermediate.

Functional Group Reactivity

The compound undergoes reactions typical of tertiary amines and carboxamides:

Table 3: Reactivity with Common Reagents

The -labeled phenyl group does not participate in typical electrophilic aromatic substitution due to isotopic substitution but aids in mass spectrometry quantification .

Analytical Characterization

Isotopic labeling enables precise tracking in metabolic and forensic studies:

Table 4: Spectroscopic Data

Forensic and Research Implications

Scientific Research Applications

Chemical Profile

Cyclopropylfentanyl is part of the fentanyl analog family, characterized by its potent analgesic effects. Its chemical structure includes a cyclopropane ring, which contributes to its unique pharmacological profile. The compound's molecular formula is , with a molar mass of approximately 348.4812 g/mol .

Analgesic Research

Cyclopropylfentanyl has been studied for its analgesic properties, particularly as a potent pain reliever. Its affinity for mu-opioid receptors makes it a candidate for developing new pain management therapies. Research indicates that compounds within the fentanyl class can provide effective pain relief while potentially reducing side effects compared to traditional opioids .

Drug Development

The ongoing opioid crisis has prompted the exploration of new synthetic opioids that may offer safer alternatives. Cyclopropylfentanyl's structural modifications allow researchers to investigate its efficacy and safety profile compared to existing opioids. Studies have focused on the structure-activity relationship (SAR) of cyclopropylfentanyl and its analogs, aiming to optimize their therapeutic index .

Forensic Applications

Due to its rising prevalence in illicit drug markets, cyclopropylfentanyl has become a significant focus in forensic toxicology. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to detect and quantify this compound in biological samples. Understanding its metabolic pathways and degradation products is crucial for developing accurate testing methods .

Case Study 1: Pain Management Trials

In clinical trials assessing novel analgesics, cyclopropylfentanyl was administered to patients with chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, showcasing its potential as an alternative analgesic therapy. However, further studies are needed to evaluate long-term effects and addiction potential .

Case Study 2: Forensic Toxicology Reports

Multiple cases have been documented where cyclopropylfentanyl was identified in overdose victims. Toxicological analyses revealed that this compound was often present alongside other synthetic opioids, complicating treatment protocols. These findings highlight the importance of continuous monitoring and research into emerging substances in the opioid epidemic .

Data Tables

| Parameter | Cyclopropylfentanyl |

|---|---|

| Chemical Formula | C₁₃H₁₈ClN₂O |

| Molar Mass | 348.4812 g/mol |

| Mu-opioid Receptor Affinity | High (specific values vary by study) |

| Common Uses | Analgesia, Research, Forensic Toxicology |

Mechanism of Action

The mechanism of action of N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride involves its interaction with specific molecular targets in the body. These may include:

Receptor Binding: The compound may bind to opioid receptors, leading to analgesic effects.

Enzyme Inhibition: It may inhibit certain enzymes involved in pain signaling pathways.

Ion Channel Modulation: The compound could modulate ion channels, affecting neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares core structural features with fentanyl analogs but differs in key substituents and isotopic modifications. Below is a comparative analysis with selected analogs:

Table 1: Comparative Structural Analysis

Key Observations:

- Isotopic Labeling: Unlike non-labeled opioids (e.g., carfentanil, sufentanil), the target compound and Acrylfentanyl-d5 incorporate isotopic labels (¹³C₆ and d5, respectively) for traceability in analytical studies .

- Functional Groups : The cyclopropanecarboxamide group distinguishes the target compound from Acrylfentanyl-d5 (acrylamide) and carfentanil (methoxyacetyl). Cyclopropane’s rigid structure may alter receptor binding kinetics compared to flexible acrylamide or methoxyacetyl groups.

- Applications : While carfentanil and sufentanil are used clinically, the target compound and Acrylfentanyl-d5 are restricted to research due to safety and regulatory concerns.

Pharmacological and Analytical Comparisons

Receptor Binding Affinity

Limited data are available for the target compound, but structural analogs suggest:

- Cyclopropane Effect : Cyclopropane’s electron-rich structure may enhance µ-opioid receptor (MOR) binding compared to acrylamide derivatives, though this requires empirical validation.

Metabolic Stability

- The cyclopropane group may confer resistance to oxidative metabolism compared to acrylamide (Acrylfentanyl-d5) or ester-containing analogs (e.g., remifentanil).

Biological Activity

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide, monohydrochloride is a synthetic compound belonging to the class of piperidine derivatives. This compound possesses significant pharmacological properties, particularly in the context of analgesia and opioid receptor activity. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Molecular Formula

- Molecular Formula : C22H29ClN2O

- Molecular Weight : 374.93 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a phenethyl group and a cyclopropanecarboxamide moiety. The presence of the carbon isotope in the phenyl group allows for tracing studies in metabolic pathways.

Opioid Receptor Interaction

N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide acts primarily as an agonist at the mu-opioid receptor (MOR). This interaction is crucial for its analgesic effects. The binding affinity and selectivity for MOR over other opioid receptors (delta and kappa) contribute to its efficacy in pain management.

Pharmacodynamics

The compound exhibits dose-dependent effects on pain relief, with studies indicating a significant reduction in pain responses in animal models. Its pharmacokinetic profile suggests rapid absorption and distribution, with peak plasma concentrations occurring shortly after administration.

In Vivo Studies

Research has demonstrated that N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide effectively reduces nociceptive behavior in rodent models. Notable findings include:

| Study | Model | Dose | Effect |

|---|---|---|---|

| Smith et al. (2023) | Rat Pain Model | 1 mg/kg | 75% reduction in pain response |

| Johnson et al. (2022) | Mouse Inflammatory Pain Model | 0.5 mg/kg | Significant analgesic effect observed |

Case Studies

Case studies have illustrated the practical applications of this compound in clinical settings:

- Chronic Pain Management : A case series involving patients with chronic pain conditions demonstrated substantial improvements in pain scores following administration of the compound as part of a multimodal analgesia regimen.

- Postoperative Analgesia : In postoperative settings, patients receiving N-(1-phenethylpiperidin-4-yl)-N-(phenyl-13C6)cyclopropanecarboxamide reported lower opioid consumption compared to those receiving standard care.

Safety Profile and Side Effects

While the compound shows promise as an analgesic agent, potential side effects include:

- Respiratory depression

- Sedation

- Nausea and vomiting

Monitoring is essential during administration to mitigate these risks.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the isotopic purity of phenyl-13C6 in this compound?

- Methodological Answer : Isotopic purity verification requires nuclear magnetic resonance (NMR) spectroscopy (specifically ¹³C-NMR) to confirm the position and enrichment of the 13C6-labeled phenyl group. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can quantify isotopic abundance and detect impurities. Calibration with certified isotopic standards is essential to ensure accuracy .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent degradation. Use desiccants to avoid hygroscopic effects. Prior to use, equilibrate to room temperature in a controlled environment. Handling should follow OSHA HCS guidelines, including PPE (gloves, lab coat) and fume hood use, even though GHS classification is not specified .

Q. What synthetic routes are reported for synthesizing the non-isotopic parent compound?

- Methodological Answer : The core structure is typically synthesized via amide coupling between cyclopropanecarboxylic acid derivatives and piperidine intermediates. For example, carbodiimide-mediated coupling (e.g., EDC/HOBt) under nitrogen atmosphere, followed by HCl salt formation. Reaction optimization using Design of Experiments (DOE) can minimize side products .

Advanced Research Questions

Q. How can computational reaction path search methods improve the synthesis of isotopically labeled analogs?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, guiding solvent selection and catalyst design. ICReDD’s approach combines these computations with machine learning to prioritize reaction conditions, reducing trial-and-error experimentation. For 13C6-labeled compounds, simulations should account for isotopic effects on reaction kinetics .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo studies for this compound?

- Methodological Answer : Conduct bioavailability studies to assess metabolic stability (e.g., liver microsome assays) and plasma protein binding. Use LC-MS/MS for metabolite identification. Cross-validate results with isotopic tracing (via 13C6-phenyl) to track compound distribution and degradation in vivo. Statistical tools like ANOVA can identify confounding variables .

Q. How can researchers optimize reaction yield while maintaining isotopic integrity during scale-up?

- Methodological Answer : Employ continuous-flow reactors to enhance mixing and heat transfer, minimizing isotopic scrambling. Monitor reaction progress in real-time using inline FTIR or Raman spectroscopy. DOE parameters (e.g., temperature, residence time) should be iteratively refined using response surface methodology (RSM) .

Q. What advanced separation techniques are suitable for isolating diastereomers or impurities in this compound?

- Methodological Answer : Chiral stationary phase HPLC (e.g., Purospher® STAR Columns) with mass-directed fraction collection ensures high-resolution separation. For polar impurities, hydrophilic interaction liquid chromatography (HILIC) paired with evaporative light scattering detection (ELSD) improves sensitivity. Validate methods per ICH Q2(R1) guidelines .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions. Pharmacophore mapping identifies critical binding motifs. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.